
Mitoglitazone
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, umfassen aber typischerweise die Verwendung von Reagenzien wie Thionylchlorid, Natriumhydroxid und verschiedenen organischen Lösungsmitteln .
Industrielle Produktionsmethoden
Die industrielle Produktion von Mitoglitazon würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren und anderer fortschrittlicher Fertigungstechniken beinhalten, um eine gleichbleibende Produktqualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Mitoglitazon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate von Mitoglitazon führen.
Reduktion: Reduktionsreaktionen können Mitoglitazon in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Mitoglitazon-Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise bei der Oxidation oxidierte Derivate entstehen, während Substitutionsreaktionen eine Vielzahl funktionalisierter Mitoglitazon-Moleküle liefern können .
Wissenschaftliche Forschungsanwendungen
Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und die mitochondriale Funktion.
Wirkmechanismus
Mitoglitazon entfaltet seine Wirkung, indem es den mitochondrialen Pyruvat-Carrier, einen wichtigen Regler des Zellstoffwechsels, angreift . Im Gegensatz zu anderen Thiazolidindionen aktiviert Mitoglitazon nicht den Peroxisomen-Proliferator-aktivierten Rezeptor gamma (PPARγ), wodurch das Risiko bestimmter Nebenwirkungen verringert wird . Es moduliert auch die mTOR-Autophagie-Signalkaskade, was zu seinen neuroprotektiven Wirkungen beiträgt .
Analyse Chemischer Reaktionen
Types of Reactions
Mitoglitazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized derivatives, while substitution reactions can yield a variety of functionalized this compound molecules .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Diabetes Management
Mitoglitazone has been investigated for its efficacy in managing Type 2 Diabetes. Clinical trials have shown that it can significantly improve insulin sensitivity and glucose tolerance. However, some studies indicate that its development for diabetes treatment has been discontinued due to safety concerns and the emergence of alternative therapies .
2. Alzheimer's Disease
Research has explored the potential of this compound in treating Alzheimer's Disease. Initial findings suggest it may help restore insulin signaling pathways in neuronal cells, which could be beneficial given the association between insulin resistance and cognitive decline .
3. Cancer Treatment
this compound's ability to selectively target the MPC has led to investigations into its anti-cancer properties. Studies indicate that it may act as a multitargeted inhibitor against lung cancer and other malignancies by modulating metabolic pathways critical for cancer cell survival . For instance, it has shown promise in preclinical models of glioma, where it targets MPC2, potentially offering a new therapeutic avenue for this aggressive cancer type .
4. Cardiovascular Health
The compound is being studied for its role in cardiovascular diseases, particularly through its effects on mitochondrial function. Mitochondrial dysfunction is linked to various cardiometabolic diseases, and targeting mitochondrial pathways with this compound may provide therapeutic benefits .
Case Study 1: Type 2 Diabetes
In a controlled trial involving human islets, this compound was administered at varying concentrations (1-50 µM). Results indicated a significant decrease in mTOR phosphorylation, suggesting restored insulin signaling pathways .
Case Study 2: Lung Cancer
A study utilizing molecular docking techniques revealed that this compound acts as a multitargeted inhibitor against lung cancer proteins. Docking scores indicated strong binding affinity to critical survival proteins associated with cancer cell metabolism .
Case Study 3: Alzheimer's Disease
In vitro studies demonstrated that this compound could activate AMPK while downregulating mTOR in neuronal cells, hinting at potential cognitive protective effects .
Data Summary Table
Application Area | Mechanism of Action | Key Findings | Current Status |
---|---|---|---|
Type 2 Diabetes | Modulates MPC | Improves insulin sensitivity | Discontinued for diabetes |
Alzheimer's Disease | Restores insulin signaling | Activates AMPK; downregulates mTOR | Under investigation |
Lung Cancer | Multitargeted inhibition | Effective against survival proteins | Preclinical studies ongoing |
Cardiovascular Health | Enhances mitochondrial function | Promotes ATP production; supports mitophagy | Research ongoing |
Wirkmechanismus
Mitoglitazone exerts its effects by targeting the mitochondrial pyruvate carrier, a key controller of cellular metabolism . Unlike other thiazolidinediones, this compound does not activate peroxisome proliferator-activated receptor gamma (PPARγ), which reduces the risk of certain side effects . It also modulates the mTOR-autophagy signaling cascade, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pioglitazon: Ein weiteres Thiazolidindion zur Behandlung von Typ-2-Diabetes.
Rosiglitazon: Ähnlich wie Pioglitazon, verwendet für die Diabetes-Behandlung.
Troglitazon: Ein älteres Thiazolidindion mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit von Mitoglitazon
Mitoglitazon ist unter den Thiazolidindionen einzigartig aufgrund seiner spezifischen Zielgerichtetheit auf den mitochondrialen Pyruvat-Carrier und seiner fehlenden Aktivierung von PPARγ . Dies macht es zu einem vielversprechenden Kandidaten für die Reduzierung der Nebenwirkungen, die mit anderen Thiazolidindionen verbunden sind, bei gleichzeitiger Aufrechterhaltung der therapeutischen Wirksamkeit .
Biologische Aktivität
Mitoglitazone, also known as MSDC-0160, is a novel thiazolidinedione (TZD) that has garnered attention for its unique mechanism of action and potential therapeutic applications in metabolic disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its effects on mitochondrial function, insulin sensitivity, and its role in various clinical studies.
This compound primarily acts as an inhibitor of the mitochondrial pyruvate carrier (MPC), which is crucial for the transport of pyruvate into mitochondria where it is converted to acetyl-CoA. This process is vital for energy metabolism and is linked to several metabolic pathways, including gluconeogenesis and fatty acid metabolism. Unlike traditional TZDs that exert their effects through peroxisome proliferator-activated receptor gamma (PPARγ), this compound has a reduced affinity for PPARγ and focuses more on modulating mitochondrial function .
Inhibition of Mitochondrial Pyruvate Carrier
This compound has been shown to inhibit the human MPC with an IC50 value in the low micromolar range (approximately 2.7 µM), indicating its potential as a therapeutic agent for conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes . The binding characteristics of this compound suggest that it alters mitochondrial metabolism, leading to improved insulin sensitivity and reduced hepatic fat accumulation .
Effects on Insulin Sensitivity
Clinical studies have demonstrated that this compound improves insulin sensitivity in patients with metabolic syndrome. For instance, a study reported significant reductions in fasting insulin levels and improvements in glucose tolerance tests among participants treated with this compound compared to placebo . This effect is particularly beneficial for individuals with insulin resistance, a common feature in type 2 diabetes.
Clinical Applications and Case Studies
This compound is currently under investigation for various clinical applications, including:
- Non-Alcoholic Steatohepatitis (NASH): Clinical trials are exploring its efficacy in reducing liver fat content and improving liver function markers.
- Alzheimer's Disease: Preliminary studies suggest that this compound may enhance brain glucose metabolism, potentially offering neuroprotective benefits .
Case Study: Troglitazone Comparison
A notable case study examined the adverse effects associated with troglitazone, a TZD previously used for diabetes management that was withdrawn due to liver toxicity. In contrast, this compound appears to have a safer profile with fewer hepatotoxic risks . The comparison highlights the importance of developing TZDs that minimize side effects while maintaining therapeutic efficacy.
Research Findings
Recent research has focused on the structural activity relationship (SAR) of thiazolidinediones, revealing that modifications to the chemical structure can significantly enhance biological activity. For example, compounds similar to this compound have shown improved potency against insulin resistance models in animal studies .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJSRAGRIZIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317736 | |
Record name | Mitoglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-49-9 | |
Record name | Mitoglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitoglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitoglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11721 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mitoglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITOGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitoglitazone differ from other Thiazolidinediones (TZDs) in targeting cancer cells?
A: While traditional TZDs like Rosiglitazone act by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), this compound demonstrates a unique mechanism. Research suggests that this compound exhibits potent anti-cancer activity by specifically targeting the mitochondrial pyruvate carrier 2 (MPC2) []. This selectivity for MPC2 over PPARγ distinguishes it from other TZDs and positions it as a potential therapeutic agent for cancers like malignant glioma, where MPC2 is overexpressed [].
Q2: What evidence supports the potential of this compound as an anti-cancer agent specifically in glioma?
A: Studies demonstrate that glioma cells, characterized by low MPC1 and high MPC2 expression, exhibit significant sensitivity to this compound []. This sensitivity, not observed with the MPC heterotypic oligomer inhibitor UK-5099, further strengthens the hypothesis that this compound acts by targeting MPC2 homo-oligomers in glioma []. Additionally, research utilizing Mpc1-/- murine glial cells shows that their growth arrest can be fully rescued by glutamate supplementation, highlighting the importance of the brain's microenvironment in glioma development and the potential for this compound to disrupt this metabolic reliance [].
Q3: What are the limitations of current research on this compound and what are future research directions?
A: While initial findings on this compound's action mechanism and efficacy in glioma models are promising, further research is crucial. Currently, in vivo studies utilizing RCAS/tva Mpc1fl/fl mouse models are underway to validate these findings in a more clinically relevant setting []. Further investigation is needed to comprehensively evaluate this compound's safety profile, pharmacokinetics, and long-term efficacy in preclinical models before progressing to clinical trials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.